![molecular formula C9H8O4 B12433596 3-Formyl-2-hydroxy-4-methylbenzoic acid](/img/structure/B12433596.png)
3-Formyl-2-hydroxy-4-methylbenzoic acid
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Overview
Description
3-Formyl-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (–CHO) at the 3-position, a hydroxyl group (–OH) at the 2-position, and a methyl group (–CH3) at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-hydroxy-4-methylbenzoic acid using the Duff reaction, which employs hexamethylenetetramine (HMTA) and formic acid under acidic conditions . Another method involves the Vilsmeier-Haack reaction, where 2-hydroxy-4-methylbenzoic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, chlorosulfonic acid (HSO3Cl) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3-Carboxy-2-hydroxy-4-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-hydroxy-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-2-hydroxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The formyl group can form Schiff bases with amino groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the formyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the formyl group.
3-Formylbenzoic acid: Lacks the hydroxyl and methyl groups.
Uniqueness
3-Formyl-2-hydroxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (formyl, hydroxyl, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
3-Formyl-2-hydroxy-4-methylbenzoic acid is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10O4
- Molecular Weight : 194.2 g/mol
- CAS Number : 39503-37-2
This compound features both a formyl group and a hydroxyl group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting this compound with methanol in the presence of an acid catalyst.
- Formylation : Utilizing formic acid or paraformaldehyde in the presence of hydrochloric acid to introduce the formyl group.
These synthetic routes allow for the production of derivatives that can be further modified for enhanced biological activity.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, suggesting its utility in developing new antibiotics .
- Antioxidant Properties : Studies have demonstrated that it possesses antioxidant capabilities, which may help mitigate oxidative stress-related diseases.
- Anticancer Effects : Preliminary investigations reveal that this compound can inhibit cancer cell proliferation. For example, it has been tested against HeLa cells, showing significant cytotoxic effects comparable to established chemotherapeutics .
The biological activity of this compound is attributed to its ability to interact with cellular components:
- Covalent Bond Formation : The formyl group can react with nucleophiles in proteins or nucleic acids, potentially altering their function.
- Hydrogen Bonding : The hydroxyl group enhances solubility and reactivity, facilitating interactions with biological macromolecules.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-formyl-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(9(12)13)8(11)7(5)4-10/h2-4,11H,1H3,(H,12,13) |
InChI Key |
MVKYABWMUNPXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)C=O |
Origin of Product |
United States |
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